![molecular formula C20H26O3 B5119137 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. In
Wirkmechanismus
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 selectively blocks beta-2 adrenergic receptors by binding to the receptor site and preventing the binding of beta-2 adrenergic agonists. This results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. The exact mechanism of action of this compound 118,551 is not fully understood, but it is believed to involve a conformational change in the receptor that prevents the activation of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound 118,551 depend on the specific physiological process being studied. In general, the blockade of beta-2 adrenergic receptors by this compound 118,551 results in a decrease in the downstream signaling pathways that are activated by beta-2 adrenergic receptor activation. This can result in a decrease in bronchodilation, cardiac function, and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 is a useful tool for studying the role of beta-2 adrenergic receptors in various physiological processes. Its selective blockade of beta-2 adrenergic receptors allows for the specific study of beta-2 adrenergic receptor function. However, there are some limitations to the use of this compound 118,551 in lab experiments. For example, it may not be suitable for studying the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551. One direction is the development of more selective beta-2 adrenergic receptor antagonists that can selectively block beta-2 adrenergic receptors without affecting other signaling pathways. Another direction is the study of the effects of beta-2 adrenergic receptor blockade in disease states that involve the activation of other signaling pathways. Finally, the development of new methods for the synthesis of this compound 118,551 and other beta-2 adrenergic receptor antagonists may lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of 1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 involves several steps. The first step is the reaction of 2,3-dimethylphenol with ethyl bromide to form 2-ethoxy-3-methylphenol. The second step involves the reaction of 2-ethoxy-3-methylphenol with 1,4-dibromobutane to form this compound. The final step is the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene 118,551 has been widely used in scientific research for its ability to selectively block beta-2 adrenergic receptors. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, cardiac function, and glucose metabolism. It has also been used to study the effects of beta-2 adrenergic receptor blockade in various disease states, such as asthma, chronic obstructive pulmonary disease, and heart failure.
Eigenschaften
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-19-11-5-6-12-20(19)23-15-8-7-14-22-18-13-9-10-16(2)17(18)3/h5-6,9-13H,4,7-8,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZJDIKOUSTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

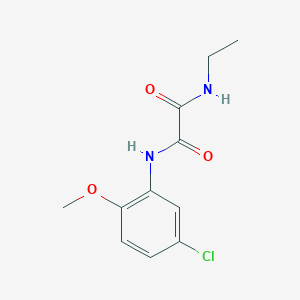
![1-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5119063.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(3-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5119074.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B5119077.png)
![ethyl 1-methyl-5-{[2-(2-quinolinylthio)butanoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B5119085.png)
![2,3-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119096.png)
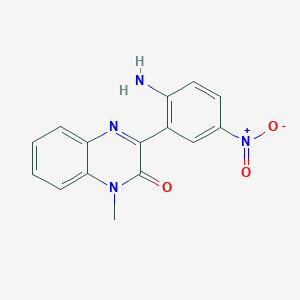
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119109.png)
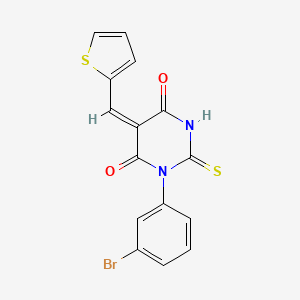
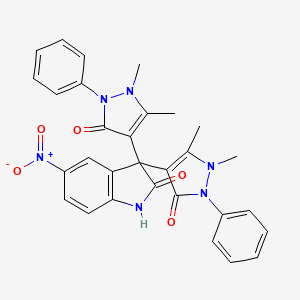
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)
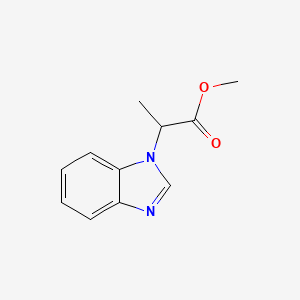
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)